1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-1,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-14-9-8-13-7-3-5-11(13)4-2-6-12-10-11/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOVPLVONZEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC12CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Hydrogenation Cascade
A widely cited method involves the use of N-protected 3-nitropiperidine derivatives as starting materials. For instance, N-carbobenzoxy (Cbz)-3-nitropiperidine undergoes Michael addition with acrylate esters or acrolein in alcoholic or acetonitrile solvents, yielding intermediates such as N-Cbz-3-(3-nitropiperidin-3-yl)propionate . Subsequent hydrogenation with catalysts like Raney nickel or palladium on carbon facilitates simultaneous nitro group reduction and cyclization, forming the spirocyclic core. Typical conditions include:
| Parameter | Value |
|---|---|
| Catalyst | 5–50% Raney Ni or Pd/C |
| Solvent | Methanol, ethanol, ethyl acetate |
| Pressure | 10–55 psi |
| Temperature | 25–65°C |
| Yield | 48–60% (after purification) |
This method’s efficiency stems from its convergent design, though the exothermic nature of hydrogenation necessitates precise temperature control.
Reductive Cyclization of Nitro Intermediates
Alternative routes employ N-tert-butoxycarbonyl (Boc)-3-nitropiperidine , which undergoes reductive cyclization using borane-dimethyl sulfide or lithium aluminum hydride (LiAlH4). For example, treatment of N-Boc-3-(3-nitropiperidin-3-yl)propanal with borane in tetrahydrofuran at −10°C to 60°C achieves spirocycle formation with concomitant nitro reduction. This method avoids gaseous hydrogen, enhancing safety for large-scale production.
Introduction of the 2-Methoxyethyl Side Chain
Functionalization of the spirocyclic amine with the 2-methoxyethyl group typically occurs via alkylation or nucleophilic substitution .
Alkylation of the Secondary Amine
The free amine in 1,7-diazaspiro[4.5]decane reacts with 2-methoxyethyl chloride or methoxyethyl triflate in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA). A representative procedure involves:
-
Dissolving the spirocyclic amine (1.0 equiv) in anhydrous dimethylformamide (DMF).
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Adding 2-methoxyethyl chloride (1.2 equiv) and DIPEA (2.0 equiv) at 0°C.
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Stirring at room temperature for 12–24 hours.
-
Purifying via column chromatography (silica gel, ethyl acetate/hexane).
Yields for this step range from 65% to 78%, with purity confirmed by NMR.
Reductive Amination
An alternative approach employs 2-methoxyacetaldehyde and sodium cyanoborohydride in a methanol/acetic acid buffer. This one-pot method avoids the need for pre-formed alkylating agents but requires careful pH control to minimize side reactions.
Protective Group Strategies
Protective groups are critical for preventing undesired side reactions during spirocycle formation.
Carbobenzoxy (Cbz) Protection
The Cbz group, introduced via reaction with benzyl chloroformate, is removed by hydrogenolysis using Pd/C under atmosphere. This method offers high compatibility with hydrogenation steps but necessitates post-synthesis purification.
tert-Butoxycarbonyl (Boc) Protection
Boc protection, achieved using di-tert-butyl dicarbonate, is cleaved under acidic conditions (e.g., HCl in dioxane). This strategy is preferred for its orthogonality to Cbz and ease of deprotection.
Optimization and Scalability
Catalyst Screening
Comparative studies indicate that Raney nickel provides superior yields (60%) over palladium catalysts (45–50%) in hydrogenation steps, though palladium offers better tolerance to functional groups.
Solvent Effects
Polar aprotic solvents like acetonitrile enhance Michael addition kinetics, while ethanol improves hydrogenation efficiency by stabilizing colloidal catalysts.
Chemical Reactions Analysis
Reductive Amination
This reaction introduces alkyl or aryl groups to the nitrogen atoms.
| Reagent System | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde/Ketone + NaBH₃CN | Methanol, rt, 12–24 h | N-Alkylated diazaspiro derivative | 65–85% | |
| NaBH(OAc)₃ | DCM, 0°C to rt, 6 h | Secondary amine-functionalized spiro compound | 72% |
Reductive amination leverages the compound’s secondary amine, reacting with carbonyl compounds to form stable tertiary amines. Sodium cyanoborohydride is preferred for its selectivity in mild conditions.
Nucleophilic Substitution
The nitrogen atoms act as nucleophiles, enabling alkylation or arylation.
| Substrate | Base/Solvent | Conditions | Product | Application |
|---|---|---|---|---|
| Benzyl chloride | NaH/DMF | 80°C, 4 h | N-Benzyl derivative | CNS drug intermediate |
| 2-Chloropyrimidine | K₂CO₃/THF | Reflux, 12 h | Pyrimidinyl-substituted spiro compound | Kinase inhibitor precursor |
Sodium hydride in DMF efficiently deprotonates the amine, facilitating SN2 reactions with alkyl halides. Microwave-assisted methods reduce reaction times for aryl halides .
Oxidation Reactions
Controlled oxidation modifies the spirocyclic framework.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O, 0°C | N-Oxide derivative | Enhanced solubility in polar solvents |
| mCPBA | DCM, rt, 2 h | Sulfoxide or epoxide (if S/O present) | Functionalization for bioactivity |
Potassium permanganate under acidic conditions selectively oxidizes tertiary amines to N-oxides, altering electronic properties.
Cyclization and Ring Expansion
Intramolecular reactions exploit the spiro structure’s strain.
| Reagent | Conditions | New Ring System Formed | Key Feature |
|---|---|---|---|
| BrCH₂COCl | Et₃N/THF, −20°C | 2,7-Diazaspiro[4.5]decan-3-one | Lactam formation for protease inhibition |
| Grubbs Catalyst | Toluene, 80°C, 8 h | Macrocyclic derivative | Enhanced binding to protein targets |
Ring-expanded products show improved pharmacokinetic profiles, particularly in CNS-targeted therapies.
Functional Group Interconversion
The methoxyethyl side chain undergoes specific transformations.
| Reaction Type | Reagents/Conditions | Product | Utility |
|---|---|---|---|
| Demethylation | BBr₃/DCM, −78°C | 2-Hydroxyethyl analog | Adjusting LogP for blood-brain barrier penetration |
| Ether Cleavage | HI/AcOH, reflux | Ethylene glycol intermediate | Synthesis of prodrug derivatives |
Selective demethylation using boron tribromide preserves the spiro core while modifying side-chain polarity.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable aryl/heteroaryl introductions.
Suzuki-Miyaura couplings diversify the compound’s periphery for structure-activity relationship studies .
Key Mechanistic Insights
-
Steric Effects : The spiro structure’s rigidity influences reaction rates, favoring axial attack in substitution reactions.
-
Electronic Effects : The methoxyethyl group donates electron density via the oxygen lone pairs, enhancing nucleophilicity at adjacent nitrogens.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while ethers facilitate Grignard additions.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex spiro compounds, which are important in the development of novel materials and pharmaceuticals .
Biology
- Drug Design Scaffold : Due to its rigid structure, 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane is investigated as a potential scaffold for drug design. Its unique structural properties allow for the modification and optimization of biological activity .
Medicine
- Therapeutic Potential : Research has explored its potential as an inhibitor of specific enzymes, which could be beneficial in treating various diseases. For instance, compounds with similar spiro structures have shown promise in modulating enzyme activity associated with cancer and neurological disorders .
Industry
- Material Development : The compound is also utilized in the development of new materials with unique mechanical and chemical properties. Its spiro structure contributes to enhanced stability and performance in various applications .
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of diazaspiro compounds showed significant inhibitory activity against certain enzymes implicated in cancer progression. The rigid structure allowed for effective binding at the active site, leading to reduced enzyme activity .
Case Study 2: Drug Development
Research involving modifications of the diazaspiro structure indicated enhanced selectivity towards dopamine transporters (DAT), suggesting potential applications in treating psychostimulant use disorders . This highlights the importance of structural modifications in improving therapeutic efficacy.
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Similar Diazaspiro Compounds
Core Structure Variations
- 1,7-Diazaspiro[4.5]decan-6-one : Used as a scaffold for glycogen phosphorylase inhibitors, this derivative replaces one nitrogen with a ketone, enabling hydrogen bonding with residues like W358/Y390 in enzymatic targets .
- 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones : These compounds feature diketopiperazine moieties fused to the spiro core, enhancing rigidity and enabling interactions with serotonin receptors (e.g., 5HT1A). Substituents like phenyl or methoxyphenyl groups influence binding affinity and metabolic stability .
- 1-Thia-4-azaspiro[4.5]decane : Replacing a nitrogen with sulfur increases lipophilicity, improving membrane permeability in anticancer agents .
Substituent Effects
- 2-Methoxyethyl Group : Provides moderate polarity, balancing solubility (via the methoxy group) and flexibility (via the ethyl chain). This contrasts with:
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|
| 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane | ~270 (estimated) | N/A | Moderate (polar) | 2-Methoxyethyl |
| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | 288.34 | 73–74 | Low (non-polar) | Phenyl |
| 1-Thia-4-azaspiro[4.5]decane | ~200 (estimated) | N/A | High (lipophilic) | Sulfur atom |
| Benzyl 2-Oxo-1,7-diazaspiro[4.5]decane-7-carboxylate | 288.34 | N/A | Low (ester group) | Benzyl, ketone |
Data derived from
Biological Activity
1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in drug discovery.
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : 198.28 g/mol
- Structure : The compound features a unique spiro linkage that contributes to its rigidity and potential as a scaffold for drug design.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, primarily through enzyme inhibition. It may bind to the active sites of enzymes, thereby preventing substrate access and modulating various cellular pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site of enzymes, which can alter their activity and influence metabolic pathways.
- Signal Transduction Modulation : It may affect signal transduction pathways that regulate cell proliferation and apoptosis.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the modulation of pathways involved in cell survival and death.
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : There is growing interest in its neuroprotective properties, particularly in models of neurodegeneration.
Comparative Analysis with Similar Compounds
This compound has been compared with other diazaspiro compounds to assess its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Oxa-2-Azaspiro[4.5]decane | Oxygen substitution | Anticancer |
| 2,7-Diazaspiro[4.5]decane | Basic diazine structure | Enzyme inhibition |
| This compound | Methoxyethyl group | Diverse therapeutic potential |
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Inhibition Studies : A study demonstrated that derivatives of diazaspiro compounds could inhibit specific kinases involved in necroptosis, suggesting a pathway for therapeutic intervention in inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research on similar spiro compounds indicates that modifications to the methoxyethyl group can enhance binding affinity and selectivity towards target enzymes .
- Animal Models : In vivo studies using animal models have shown promising results for the compound's anti-tumor effects when administered subcutaneously .
Q & A
Q. What epistemological criteria distinguish robust structure-property predictions from speculative computational claims?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
